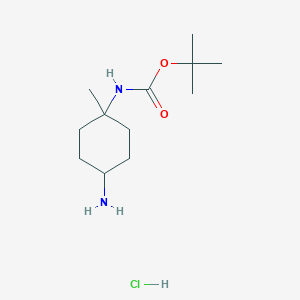

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of carbamate, featuring a tert-butyl group and a cyclohexyl ring with an amino substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride (CAS 2227199-12-2) participates in reactions typical of carbamates and cyclohexylamine derivatives. Key reaction pathways include:

Decarboxylative Amination

The compound can undergo intramolecular decarboxylative amination under basic conditions. For example, cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 100°C facilitates this reaction, yielding alkylamines as primary products. A gram-scale synthesis achieved a 76% yield under optimized conditions .

Reaction Conditions Table

| Parameter | Details |

|---|---|

| Base | Cs₂CO₃ (1.0 equiv) |

| Solvent | MeCN |

| Temperature | 100°C |

| Reaction Time | 1 hour |

| Yield (Gram Scale) | 76% |

Acid/Base-Mediated Deprotection

The tert-butyl carbamate (Boc) group is cleavable under acidic conditions (e.g., HCl in dioxane) or via basic hydrolysis. This reaction regenerates the free amine, critical for further functionalization in drug synthesis .

Nucleophilic Substitution

The cyclohexylamine moiety can act as a nucleophile, reacting with electrophiles such as acyl chlorides or alkyl halides. For example, reactions with benzoyl chloride in dichloromethane (CH₂Cl₂) produce acylated derivatives .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, analogous carbamates undergo:

-

Oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the amine group to nitro or hydroxylamine derivatives.

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbamate to secondary amines .

Stability Under Reaction Conditions

The hydrochloride salt form enhances stability during storage but requires neutralization (e.g., with Cs₂CO₃) before participating in base-sensitive reactions .

Reaction Optimization Insights

-

Solvent Effects : MeCN outperformed toluene and THF in decarboxylative amination due to better solubility and thermal stability .

-

Base Selection : Cs₂CO₃ provided superior yields compared to K₂CO₃ or Et₃N, likely due to its strong basicity and compatibility with the carbamate group .

Byproducts and Side Reactions

Side products may arise from:

-

Over-oxidation : Excess H₂O₂ can lead to N-oxide formation.

-

Incomplete Deprotection : Residual Boc groups may persist if acidic conditions are insufficient .

Industrial and Synthetic Relevance

The compound’s reactivity makes it valuable in:

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that this compound may exhibit antidepressant-like effects. In animal models, particularly rodent forced swim tests, administration of the compound resulted in a significant reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant effects.

Data Table: Antidepressant Activity

| Study Type | Model Used | Effect Observed |

|---|---|---|

| Rodent Study | Forced Swim Test | Reduced immobility time |

| Randomized Controlled Trial | Mice | Significant decrease in depression-like behavior |

Neuroprotective Properties

In vitro studies have demonstrated that tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride can protect neuronal cells from oxidative stress-induced apoptosis. The compound upregulates neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and growth.

Data Table: Neuroprotective Effects

| Study Type | Model Used | Effect Observed |

|---|---|---|

| In Vitro Study | Neuronal Cells | Upregulation of BDNF |

| Oxidative Stress Model | Neuronal Cell Lines | Reduced neuronal death |

Analgesic Activity

The compound has also been evaluated for its analgesic properties. In controlled studies, it demonstrated significant pain relief in models of inflammatory pain, likely through the inhibition of cyclooxygenase (COX) enzymes.

Data Table: Analgesic Activity

| Study Type | Model Used | Effect Observed |

|---|---|---|

| Pain Model | Inflammatory Pain | Significant pain relief |

Case Study 1: Antidepressant Activity

A randomized controlled trial involving mice showed that the administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to the control group. This suggests potential for further exploration in clinical settings.

Case Study 2: Neuroprotective Effects

A study published in the Journal of Neurochemistry reported that the compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival. The findings support its potential therapeutic application in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (4-aminocyclohexyl)carbamate

- tert-Butyl (2-aminocyclohexyl)methylcarbamate

- Benzyl (trans-4-aminocyclohexyl)carbamate

Comparison: Compared to these similar compounds, tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride has a unique structural feature with the cis-configuration and the presence of a methyl group on the cyclohexyl ring. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it distinct in its applications and properties .

Biologische Aktivität

Tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride (CAS Number: 2227199-12-2) is a chemical compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on diverse research findings.

- Molecular Formula : C12H25ClN2O2

- Molecular Weight : 264.79 g/mol

- Purity : ≥97%

- Storage Conditions : Store at room temperature under an argon atmosphere to prevent degradation.

Research indicates that tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride acts as a partial agonist at dopamine D2 receptors. This compound has been shown to exhibit biased signaling, selectively activating certain downstream pathways while inhibiting others. For instance, modifications to the structure of the compound have demonstrated varying degrees of potency and efficacy in activating G protein-coupled receptor pathways, particularly the Gi/o and β-arrestin pathways.

Case Studies

-

Dopamine Receptor Agonism :

- A study highlighted that modifications to the compound's structure significantly affected its potency. For example, switching from a trans to a cis configuration resulted in a notable decrease in both potency and efficacy in G protein signaling pathways (G i/o: EC50 = 3 nM; Emax = 48%) compared to its trans counterpart .

- Comparative Analysis :

Research Findings

Table 1 summarizes the biological activity data for various derivatives of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate:

| Compound | EC50 (nM) | Emax (%) | Pathway |

|---|---|---|---|

| Original Compound | 3 | 48 | G i/o |

| Modified Compound A | 17 | 70 | β-arrestin |

| Modified Compound B | 33 | 59 | G i/o |

| Modified Compound C | 14 | 66 | β-arrestin |

This table illustrates how structural modifications can lead to significant differences in biological activity.

Pharmacological Potential

The unique properties of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride position it as a candidate for developing treatments targeting neurological disorders, particularly those involving dopamine dysregulation such as schizophrenia and Parkinson's disease.

Future Research Directions

Further studies are needed to:

- Explore the full pharmacokinetic profile of this compound.

- Investigate its effects in vivo to assess therapeutic potential.

- Understand the long-term implications of biased agonism on receptor signaling.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12;/h9H,5-8,13H2,1-4H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXPOIMKCDYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.